Cetirizine Sorbitol Ester Impurity is a chemical compound that arises during the synthesis of cetirizine, a widely used second-generation antihistamine. This impurity is particularly significant in pharmaceutical formulations, as it can affect the stability and efficacy of the final drug product. Understanding its source, classification, and implications is crucial for ensuring drug quality.
Cetirizine is primarily synthesized from piperazine derivatives and is utilized in treating allergic conditions such as allergic rhinitis and chronic urticaria. The presence of cetirizine sorbitol ester impurity is often linked to the excipients used in the formulation process, particularly sorbitol, which can react with cetirizine under specific conditions .
Cetirizine sorbitol ester impurity can be classified as a reactive impurity. Reactive impurities are categorized based on their potential interactions with active pharmaceutical ingredients (APIs) and can lead to drug instability or reduced therapeutic efficacy. In this case, cetirizine sorbitol ester can be classified under organic esters formed during the synthesis process .
The synthesis of cetirizine typically involves several steps, including the reaction of piperazine derivatives with various acylating agents. During these reactions, sorbitol may inadvertently participate, leading to the formation of cetirizine sorbitol ester impurity.
The formation of cetirizine sorbitol ester occurs when cetirizine interacts with sorbitol under acidic or basic conditions. The reaction pathway involves:
The presence of this impurity can vary depending on factors such as temperature, pH, and concentration of reactants .
Cetirizine sorbitol ester impurity has a complex molecular structure derived from both cetirizine and sorbitol. Its molecular formula is represented as CHClNO (from cetirizine) combined with elements from sorbitol.
Cetirizine sorbitol ester impurity can undergo various chemical reactions:
The stability of cetirizine sorbitol ester impurity is influenced by environmental factors such as temperature and humidity. Analytical techniques like high-performance liquid chromatography (HPLC) are often employed to monitor its concentration during stability testing .
Relevant analyses are conducted to assess these properties using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
Cetirizine sorbitol ester impurity serves primarily as a marker for quality control in pharmaceutical formulations containing cetirizine. Its presence must be monitored to ensure that it does not exceed acceptable limits, which could compromise product safety and efficacy.
In research settings, understanding this impurity aids in developing more stable formulations by identifying potential interactions between excipients and active ingredients .
Cetirizine is a second-generation piperazine-class antihistamine that selectively antagonizes peripheral H₁ receptors. It is the primary active metabolite of hydroxyzine, clinically used for managing allergic rhinitis and chronic urticaria. Cetirizine’s carboxylic acid group confers high hydrophilicity (log P ≈ 0.3), limiting blood-brain barrier penetration and reducing sedative effects compared to first-generation antihistamines. Its minimal hepatic metabolism (renal excretion >70%) lowers drug interaction risks, making it pharmacokinetically favorable [8] [9].
Pharmaceutical impurities—residual solvents, catalysts, or degradation products—are chemically distinct entities that arise during synthesis or storage. They are rigorously controlled per ICH Q3A/B guidelines due to potential impacts on drug safety and efficacy. Impurity profiling ensures batch consistency, identifies stability issues, and validates manufacturing processes. For cetirizine, ester-based impurities like the sorbitol ester are critical due to their formation pathways in liquid or semi-solid formulations [1] [3].
Cetirizine Sorbitol Ester Impurity (CAS 1384888-64-5 or 13848888-64-5 across sources) forms when cetirizine’s carboxylic acid group esterifies with sorbitol’s hydroxyl groups under acidic or high-temperature conditions. Sorbitol, a common humectant/excipient in oral solutions, facilitates this reaction. This impurity exemplifies excipient-driven degradation, necessitating stability studies during formulation development. Its detection is essential for ANDA filings and pharmacopeial compliance (e.g., USP/EP), as levels exceeding thresholds can compromise product quality [1] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0